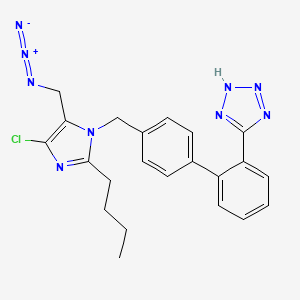

Losartan azide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

727718-93-6 |

|---|---|

Molekularformel |

C22H22ClN9 |

Molekulargewicht |

447.9 g/mol |

IUPAC-Name |

5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |

InChI |

InChI=1S/C22H22ClN9/c1-2-3-8-20-26-21(23)19(13-25-29-24)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31) |

InChI-Schlüssel |

WSECDZBYSJWHFL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN=[N+]=[N-])Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

synthesis of losartan azide impurity

An In-depth Technical Guide to the Synthesis and Control of Losartan (B1675146) Azide (B81097) Impurity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Losartan, an angiotensin II receptor blocker, is a widely prescribed medication for hypertension. During its synthesis, several impurities can form, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is the Losartan Azide, chemically identified as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[1][2][3] This impurity has raised significant concern due to its classification as a potential mutagen.[4]

This technical guide provides a comprehensive overview of the synthesis of the this compound impurity. It details the formation pathways, outlines a plausible synthetic protocol for its preparation as a reference standard, and discusses strategies for its control and mitigation during the manufacturing process of Losartan. The information is intended to support research, development, and quality control activities within the pharmaceutical industry.

Understanding the this compound Impurity

The this compound impurity is structurally similar to the active pharmaceutical ingredient (API), differing by the presence of an azidomethyl group on the imidazole (B134444) ring in place of the hydroxymethyl group of losartan. Its formation is primarily associated with the tetrazole ring formation step in the losartan synthesis, a reaction that commonly employs sodium azide.[4][5]

Chemical Profile

The key chemical information for the this compound impurity is summarized in the table below.

| Parameter | Value | Reference(s) |

| IUPAC Name | 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | [1][3] |

| CAS Number | 727718-93-6 | [1][2][6] |

| Molecular Formula | C₂₂H₂₂ClN₉ | [1][2][3][6] |

| Molecular Weight | 447.9 g/mol | [2][3][6] |

| Mutagenicity | Positive in bacterial mutagenicity (Ames) test. | [7] |

Synthetic Pathway and Formation Mechanism

The this compound impurity is not a deliberate product of the main synthesis route but rather a byproduct. Its formation can be postulated to occur via a key intermediate, the chloromethyl analog of losartan. This chloro-intermediate can arise from impurities in starting materials or through side reactions during the chlorination of the imidazole precursor.

The primary pathway involves a nucleophilic substitution reaction where a halide (typically chloride or bromide) on the methyl group of the imidazole side chain is displaced by an azide ion (N₃⁻), sourced from reagents like sodium azide used in the main synthesis.

Experimental Protocols

While the this compound impurity is typically an unintended byproduct, its synthesis is necessary to produce a reference standard for analytical method development and validation. The following section provides a plausible experimental protocol for its synthesis, based on standard organic chemistry principles for the formation of alkyl azides from alkyl halides.[8][9]

Synthesis of this compound Impurity from Chloro-Intermediate

This protocol describes the nucleophilic substitution reaction to form the azide impurity from its corresponding chloromethyl precursor.

Objective: To synthesize 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole as an analytical standard.

Materials:

-

Losartan Chloro-Intermediate (5-(4'-((5-(chloromethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole)

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the Losartan Chloro-Intermediate (1.0 eq) in anhydrous DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure this compound Impurity.

Expected Results: The synthesis should yield the target impurity with high purity, suitable for use as a reference standard. The table below summarizes expected quantitative data.

| Parameter | Expected Value | Analytical Method |

| Yield | 75-85% | Gravimetric |

| Purity | >95% | HPLC |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrum (m/z) | [M+H]⁺ ≈ 448.9 | Mass Spectrometry |

Workflow for Synthesis and Purification

The overall workflow for generating the analytical standard is visualized below.

Control and Mitigation Strategies

Controlling the formation of the this compound impurity is crucial for ensuring the quality and safety of the final API. Strategies focus on preventing its formation and removing any that is formed.

Prevention

-

Starting Material Control: The most effective strategy is to strictly control the purity of the 2-butyl-4-chloro-5-hydroxymethylimidazole and the biphenyl (B1667301) starting materials to minimize the presence of corresponding chloro- or bromo- impurities.

-

Process Optimization: Avoid reaction conditions that could inadvertently convert the primary alcohol of losartan into a leaving group (e.g., exposure to excess acid chlorides).

Removal and Destruction

Several patented methods describe the removal or destruction of azido (B1232118) impurities during the manufacturing process.

-

Catalytic Decomposition: A process using a "sartan catalyst" has been described to decompose azido impurities into non-carcinogenic amino derivatives. This involves heating the reaction mass with the catalyst at 80-90°C after the main reaction is complete.[5] The specific composition of the catalyst is often proprietary.

-

Chemical Quenching: An alternative to using sodium nitrite (B80452) to quench excess azide (which can lead to nitrosamine (B1359907) impurities) is the use of triphenylphosphine. Triphenylphosphine reacts with residual azides, converting them into non-mutagenic phosphazenes, which can be removed during the workup process.

Conclusion

The this compound impurity represents a significant challenge in the manufacturing of losartan, requiring rigorous control due to its mutagenic potential. A thorough understanding of its formation pathway is essential for developing effective control strategies. This guide provides a framework for this understanding, including a plausible method for synthesizing the impurity as a reference standard, which is a critical step for the development of sensitive analytical methods required for its detection and quantification in the final API. By implementing robust control over starting materials and employing advanced purification or destruction techniques, manufacturers can ensure that losartan drug products meet the stringent safety standards required by regulatory authorities.

References

- 1. This compound impurity | 727718-93-6 | SynZeal [synzeal.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. alentris.org [alentris.org]

- 4. shimadzu.com [shimadzu.com]

- 5. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]

- 6. allmpus.com [allmpus.com]

- 7. BfArM - Risk information - Azido impurity in losartan [bfarm.de]

- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation and Potential Degradation Pathways of Losartan Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan (B1675146), an angiotensin II receptor blocker, is a widely prescribed medication for the treatment of hypertension. During its synthesis, particularly through synthetic routes involving sodium azide (B81097) for the formation of the tetrazole ring, a potentially mutagenic impurity, 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole, commonly known as losartan azide, can be formed.[1][2] While initially classified as a mutagenic impurity based on bacterial mutagenicity (Ames) tests, subsequent in vivo studies have led to its reclassification as a non-mutagenic impurity.[3][4] This guide provides a comprehensive overview of the formation of this compound, its known decomposition pathway, and explores its potential degradation pathways under various stress conditions. It also includes detailed experimental protocols for forced degradation studies and analytical methodologies relevant to the analysis of losartan and its impurities.

Formation of this compound

This compound is primarily a process-related impurity generated during the synthesis of the losartan active pharmaceutical ingredient (API). The most common synthetic route (Route 2) for losartan involves the formation of the characteristic tetrazole ring by reacting a cyano-alcohol intermediate with sodium azide in the presence of an amine salt, such as triethylamine (B128534) hydrochloride.[5] It is during this step that the formation of the this compound impurity can occur.

A plausible pathway for the formation of this compound involves a side reaction where the hydroxyl group of the losartan cyano-alcohol intermediate is displaced by an azide ion.

Diagram 1: Proposed Formation Pathway of this compound

Caption: Proposed synthetic pathway leading to the formation of this compound impurity.

Decomposition of this compound

A known method for the removal of the this compound impurity involves its chemical decomposition. A patented process describes the use of a "sartan catalyst," such as sodium dithionite (B78146) or palladium on carbon, to reduce the azide group to a primary amine, thus converting the impurity into a more easily separable and less reactive compound.[5] This decomposition is typically carried out at elevated temperatures.

Diagram 2: Decomposition Pathway of this compound

Caption: Chemical decomposition of this compound to its corresponding amine derivative.

Potential Degradation Pathways of this compound under Stress Conditions

Hydrolytic Degradation

Organic azides are generally stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, they can undergo hydrolysis to form the corresponding alcohol and hydrazoic acid. Therefore, under acidic stress, this compound could potentially degrade to regenerate the losartan alcohol (a known degradation product of losartan itself) and hydrazoic acid.

Oxidative Degradation

The imidazole (B134444) and tetrazole rings in the losartan molecule are susceptible to oxidation. Forced degradation studies on losartan have shown the formation of various oxidative degradation products, including the aldehyde derivative (Impurity K) and other oxygenated species.[6][7] It is plausible that the this compound impurity would undergo similar oxidative degradation of its heterocyclic rings, while the azide group may remain intact or be converted to other nitrogen-containing species.

Photolytic Degradation

Organic azides can be sensitive to light, often leading to the loss of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as insertion, rearrangement, or reaction with solvents or other molecules. In the context of this compound, photolytic degradation could potentially lead to the formation of a variety of products resulting from the reactions of the nitrene intermediate. Studies on losartan have shown degradation upon exposure to light, primarily involving the imidazole ring.[8]

Thermal Degradation

Thermal stress can also induce the decomposition of organic azides, again often proceeding through the formation of a nitrene intermediate with the loss of nitrogen gas. The subsequent reactions of the nitrene would lead to various degradation products. Forced degradation studies of losartan have identified dimeric impurities (Impurities L and M) under thermal stress.[6]

Diagram 3: Proposed Degradation Pathways of this compound

Caption: Proposed degradation pathways of this compound under various stress conditions.

Quantitative Data from Forced Degradation Studies of Losartan

While specific quantitative data for the degradation of this compound is not available, the following table summarizes the degradation of losartan potassium under various stress conditions, which can serve as a reference for designing studies on the azide impurity.

| Stress Condition | Reagent/Condition | Duration | Degradation of Losartan (%) | Key Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 7 days | < 1% | Dimeric impurities (L and M) | [9] |

| Alkaline Hydrolysis | 0.1 M NaOH | 7 days | < 1% | Impurity J | [6][9] |

| Oxidative | 3% H₂O₂ | 7 days | ~10% | Aldehyde derivative (Impurity K) and other oxidized products | [6][9] |

| Thermal | 60°C | - | - | Dimeric impurities (L and M) | [6] |

| Photolytic | UV/Visible light | - | Significant | Destruction of the imidazole ring | [8] |

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted to investigate the degradation of this compound.

General Sample Preparation

A stock solution of losartan potassium containing the azide impurity is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the desired time, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for analysis.

-

Alkaline Condition: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for a specified period. After the desired time, neutralize the solution with 1 M HCl and dilute to a suitable concentration with the mobile phase for analysis.

-

Neutral Condition: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C for a specified period.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

Thermal Degradation

The solid drug substance is kept in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period. Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed.

Photolytic Degradation

Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[6] Detection is typically performed using a UV detector at a wavelength of around 220-250 nm. For the identification and characterization of unknown degradation products, LC-MS/MS and NMR spectroscopy are indispensable tools.[7][10][11]

Diagram 4: Experimental Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

The this compound impurity is a critical process-related impurity that requires careful control during the manufacturing of losartan. While its formation pathway is understood to be a side reaction during the synthesis of the tetrazole ring, and a method for its decomposition to the corresponding amine has been developed, its degradation pathways under various stress conditions are not well-documented. This guide has provided a comprehensive overview of the known information and proposed potential degradation pathways based on the chemical nature of the azide functional group and the losartan molecule. The provided experimental protocols and analytical strategies offer a framework for researchers to conduct further investigations into the stability of this compound, which is essential for ensuring the quality, safety, and efficacy of losartan drug products. Further research is warranted to definitively elucidate the degradation products and pathways of this impurity under forced conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. | Semantic Scholar [semanticscholar.org]

- 4. Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation Mechanism of Losartan Azide in Losartan Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of the mutagenic impurity, losartan (B1675146) azide (B81097) (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-lH-imidazol-l-yl)methyl]-[l,l'-biphenyl]2-yl]-lH-tetrazole), during the synthesis of the angiotensin II receptor antagonist, losartan. The guide details the primary synthetic route where this impurity arises, proposes a plausible mechanistic pathway for its formation, and presents quantitative data on observed impurity levels. Furthermore, detailed experimental protocols for both the synthesis of losartan and the analytical detection of the azide impurity are provided, alongside visualizations of key chemical transformations and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Losartan is a widely prescribed medication for the treatment of hypertension. As with any pharmaceutical active ingredient, controlling the impurity profile is critical to ensure patient safety. In recent years, several sartan medications have been identified to contain potentially mutagenic azide impurities.[1][2] These impurities are of significant concern due to their potential to interact with DNA and increase the risk of cancer.[1] One such critical impurity is losartan azide, which can form during specific synthetic routes of losartan. Understanding the mechanism of its formation is paramount for developing control strategies to minimize its presence in the final drug substance.

This guide will delve into the technical details of the formation of this compound, providing a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of losartan.

Overview of a Key Losartan Synthetic Route

A prevalent industrial synthesis of losartan involves the formation of the characteristic tetrazole ring in the final stages of the process. This is often achieved through a [2+3] cycloaddition reaction between a nitrile precursor and an azide source, commonly sodium azide.[3][4] A key intermediate in this route is 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole, often referred to as "losartan cyano alcohol".[3] The reaction of this intermediate with sodium azide in the presence of a catalyst like triethylamine (B128534) hydrochloride yields the desired losartan.[3][5]

Figure 1: A simplified overview of a common losartan synthesis pathway highlighting the formation of both the desired product and the this compound impurity from the "losartan cyano alcohol" intermediate.

The Formation Mechanism of this compound

The primary this compound impurity is identified as 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-lH-imidazol-l-yl)methyl]-[l,l'-biphenyl]2-yl]-lH-tetrazole.[6][7] This impurity arises from a side reaction where the hydroxyl group of the "losartan cyano alcohol" is substituted by an azide group.

Proposed Reaction Mechanism

The formation of this compound from "losartan cyano alcohol" is proposed to proceed via a nucleophilic substitution reaction. Given that the hydroxyl group is attached to a benzylic carbon, the reaction could potentially follow either an S(_N)1 or S(_N)2 pathway.

Under the reaction conditions, which are typically heated in the presence of triethylamine hydrochloride, the hydroxyl group can be protonated, forming a better leaving group (water). The subsequent departure of water would generate a relatively stable benzylic carbocation. The azide ion (N(_3)

−Alternatively, a direct S(_N)2 displacement of the protonated hydroxyl group by the azide ion could occur. However, the S(_N)1 mechanism is often favored for benzylic alcohols under acidic conditions.

Figure 2: A proposed S(_N)1 mechanism for the formation of the this compound impurity from "losartan cyano alcohol".

The Role of Triethylamine Hydrochloride

Triethylamine hydrochloride (TEA·HCl) plays a crucial role in the main reaction of forming the tetrazole ring. It is believed to act as a proton source, activating the nitrile group of the "losartan cyano alcohol" towards cycloaddition with the azide ion.[8] However, the acidic nature of TEA·HCl can also facilitate the protonation of the hydroxyl group, thereby promoting the side reaction that leads to the formation of the this compound impurity.

Quantitative Data on Azide Impurities in Losartan

Several analytical studies have been conducted to quantify the levels of azide impurities in losartan active pharmaceutical ingredients (APIs). The results from some of these studies are summarized in the tables below. It is important to note that the levels of these impurities can vary significantly depending on the manufacturing process.

Table 1: Levels of Azide Impurities in Losartan Potassium API (Study A)

| Impurity | Concentration (ppm) |

| AZBT (5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole) | 3.55 |

| AZLS (this compound Impurity) | 409.69 |

Data sourced from a study by Shimadzu Corporation.[6]

Table 2: Levels of Azide Impurities in Losartan Drug Substance (Study B)

| Impurity | Concentration (ppm) |

| AZBT (azidomethyl-biphenyl-tetrazole) | ~10 |

| AMBBT (this compound Impurity) | ~1530 |

Data sourced from a study by Shimadzu Scientific Instruments.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of losartan where the azide impurity can form, and for the analytical detection of this impurity.

Synthesis of Losartan from Losartan Cyano Alcohol

This protocol is based on procedures described in the patent literature.[3][5]

Materials:

-

2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole ("Losartan Cyano Alcohol")

-

Sodium Azide (NaN(_3))

-

Triethylamine Hydrochloride (TEA·HCl)

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Aqueous Hydrochloric Acid (HCl) solution

Procedure:

-

To a stirred solution of "losartan cyano alcohol" (1.0 eq) in toluene, add sodium azide (2.0 - 3.0 eq) and triethylamine hydrochloride (2.0 - 3.0 eq).

-

Heat the reaction mixture to 95-110°C and maintain this temperature for 24-48 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

After the reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide.

-

Separate the aqueous layer.

-

Adjust the pH of the aqueous layer to approximately 4.0-4.5 with an aqueous solution of hydrochloric acid to precipitate the crude losartan.

-

Filter the solid, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Analytical Detection of this compound by LC-MS/MS

This protocol is based on methodologies for the detection of azide impurities in sartans.[1][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Ammonium acetate (B1210297) buffer or formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A suitable gradient program to separate the impurities from the main losartan peak.

-

Flow Rate: As per column specifications.

-

Column Temperature: Ambient or controlled.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor to product ion transitions for each azide impurity should be optimized. For this compound (AZLS/AMBBT), the specific m/z transitions would need to be determined based on its molecular weight and fragmentation pattern.

Sample Preparation:

-

Accurately weigh a known amount of the losartan API or drug product.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

Figure 3: A typical experimental workflow for the analysis of this compound impurity using LC-MS/MS.

Conclusion

The formation of the mutagenic this compound impurity is a critical concern in the synthesis of losartan, particularly in routes that utilize sodium azide for tetrazole ring formation from the "losartan cyano alcohol" intermediate. The likely mechanism involves a nucleophilic substitution of the benzylic hydroxyl group of the intermediate by the azide ion, a reaction that is likely facilitated by the acidic conditions provided by reagents such as triethylamine hydrochloride.

A thorough understanding of this formation mechanism, coupled with robust analytical methods for detection and quantification, is essential for the development of manufacturing processes that can effectively control and minimize the level of this impurity. By carefully optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents, and by implementing appropriate purification strategies, it is possible to produce high-quality losartan that meets the stringent safety requirements for pharmaceuticals. This guide serves as a foundational resource for researchers and professionals dedicated to ensuring the safety and efficacy of losartan.

References

- 1. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. organic chemistry - By which mechanism would azide react with alcohols or alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 9. shimadzu.com [shimadzu.com]

Spectroscopic Profile of Losartan Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for losartan (B1675146) azide (B81097), a known impurity in the synthesis of the angiotensin II receptor antagonist, losartan. Understanding the spectroscopic characteristics of this impurity is critical for its detection, quantification, and control in drug substance and finished product, ensuring the safety and efficacy of losartan-containing medicines.

Losartan azide, chemically identified as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (CAS No. 727718-93-6), is a process-related impurity that can arise during the synthesis of losartan.[1][2][3][4] Regulatory bodies require strict control of such impurities, necessitating robust analytical methods for their characterization.

This document summarizes the available spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. It also details the experimental protocols for the analytical techniques used in the identification and quantification of this impurity.

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the sensitive and selective quantification of this compound and other related impurities in losartan drug products.[5][6] The multiple reaction monitoring (MRM) mode is typically employed for accurate quantification.

Table 1: LC-MS/MS Data for this compound (AZLS) and Other Related Azido (B1232118) Impurities

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (AZLS) | 448.2 | 235.1 |

| AZBT | 278.1 | 193.1 |

| AZBC | 235.1 | 193.1 |

| AZIM | 214.1 | 171.1 |

Data sourced from an application note by Shimadzu.[5]

Experimental Protocol: LC-MS/MS Analysis

A sensitive LC-MS/MS method for the detection and quantification of azido impurities in losartan drug substances has been developed.[7]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[5][6]

-

Sample Preparation:

-

Accurately weigh 100 mg of the losartan drug substance into a conical tube.

-

Add 100 mL of a diluent (e.g., water:acetonitrile (B52724) 20:80 v/v).

-

Vortex the sample until it is completely dissolved.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Collect the supernatant for injection into the LC-MS/MS system.[7]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small injection volume (e.g., 5 µL) is used.[7]

-

-

Mass Spectrometry Conditions:

Diagram 1: General Workflow for LC-MS/MS Analysis of this compound

Caption: Workflow for the analysis of this compound impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for Losartan Potassium

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.62-7.56 | m | 1H | Aromatic CH |

| 7.51-7.43 | m | 2H | Aromatic CH |

| 7.29-7.22 | m | 1H | Aromatic CH |

| 6.93-6.87 | dt | 2H | Aromatic CH |

| 6.78-6.72 | dt | 2H | Aromatic CH |

| 5.12 | s | 2H | CH₂ |

| 4.37 | s | 2H | CH₂ |

| 2.48 | t | 2H | CH₂ |

| 1.39 | quin | 2H | CH₂ |

| 1.12 | sx | 2H | CH₂ |

| 0.71 | t | 3H | CH₃ |

Solvent: D₂O/H₂O, Reference: TSP at 0.00 ppm.[10]

Experimental Protocol: NMR Analysis

The following provides a general protocol for the NMR analysis of losartan and its impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[10]

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample (e.g., this compound reference standard) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Other useful experiments include 2D NMR techniques such as COSY, HSQC, and HMBC for complete structural elucidation.

-

-

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

-

Diagram 2: Logical Flow for NMR-Based Structure Confirmation

Caption: Process for confirming the structure of this compound via NMR.

Infrared (IR) Spectroscopy Data

Similar to the NMR data, specific IR spectroscopic data for this compound is provided with the purchase of a reference standard but is not widely published.[2][8][9] The azide group (-N₃) has a characteristic strong, sharp absorption band, which would be a key diagnostic peak in the IR spectrum of this compound. For comparison, the characteristic IR absorption bands for losartan potassium are listed below.

Table 3: FTIR Spectroscopic Data for Losartan Potassium

| Wavenumber (cm⁻¹) | Assignment |

| 3197.9 | Broad absorption (tetrazole ring) |

| 2954 | N-H stretch |

| 1458.18 | Imidazole ring |

| 1072.4 | C-O stretch |

| 995.27, 1008.7 | Twin bands (tetrazole ring) |

| 933.5 | O-H stretch |

| 761 | C-Cl stretching |

| 671 | -OH out-of-plane bending |

Data sourced from various spectroscopic studies of losartan potassium.[11]

Experimental Protocol: FTIR Analysis

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (for KBr) or clean ATR crystal.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The spectroscopic characterization of this compound is crucial for maintaining the quality and safety of losartan medications. While detailed NMR and IR data are primarily available through the purchase of certified reference standards, LC-MS/MS methods for its quantification are well-documented in publicly available resources. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of losartan. The provided diagrams illustrate the key workflows and logical processes in the spectroscopic analysis of this critical impurity.

References

- 1. This compound impurity | 727718-93-6 | SynZeal [synzeal.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound Impurity | CAS No- 727718-93-6 | Simson Pharma Limited [simsonpharma.com]

- 5. shimadzu.com [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Structure of a Critical Impurity: A Technical Guide to Losartan Azide Elucidation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of losartan (B1675146) azide (B81097), a significant process-related impurity in the manufacturing of the widely prescribed antihypertensive drug, losartan. Understanding the chemical identity and formation of this impurity is paramount for ensuring the safety and quality of losartan drug products. This document details the analytical methodologies employed for its identification and characterization, presents available quantitative data in a structured format, and illustrates the logical workflows and chemical pathways involved.

Chemical Identity of Losartan Azide

This compound, a potential mutagenic impurity, can form during the synthesis of losartan, particularly in the step involving the formation of the tetrazole ring using sodium azide.[1][2] Its presence in the final active pharmaceutical ingredient (API) is strictly controlled by regulatory agencies.

The definitive chemical structure of this compound has been established through a combination of spectroscopic techniques. Its formal chemical name is 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole .[3][4][5]

Key chemical identifiers are summarized in the table below:

| Identifier | Value |

| CAS Number | 727718-93-6 |

| Molecular Formula | C₂₂H₂₂ClN₉ |

| Molecular Weight | 447.9 g/mol |

Analytical Techniques for Structure Elucidation

The definitive identification of this compound relies on a suite of advanced analytical techniques. While detailed spectral data is often proprietary to the suppliers of certified reference materials, the methodologies are well-established.[6][7] The primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for both the detection and quantification of this compound in losartan drug substances.[2][8][9] The technique provides high sensitivity and selectivity, allowing for the separation of the impurity from the main API and other related substances, followed by its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

The following protocol is a synthesis of methodologies reported for the quantification of azido (B1232118) impurities in losartan.[2][8][9]

-

Accurately weigh 100 mg of the losartan drug substance into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a diluent, typically a mixture of water and acetonitrile (B52724) (e.g., 20:80 v/v).

-

Vortex the solution until the sample is fully dissolved.

-

Centrifuge the solution at approximately 4,000 rpm for 10 minutes.

-

Transfer the supernatant for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Typical Conditions |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., Shimadzu Nexera X3, Agilent Zorbax) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient is employed to achieve separation. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (AZLS): [8]

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 448.30 | 207.10 | -28 |

| 448.30 | 420.20 | -17 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the definitive structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of the connectivity of the atoms and the overall molecular structure. While specific chemical shift data for this compound is not publicly available, reference standards are typically supplied with a Certificate of Analysis that includes this data for structural verification.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. A characteristic absorption band for the azide functional group (-N₃) would be expected in the IR spectrum, providing key evidence for its presence. As with NMR data, specific IR spectra for this compound are generally provided with the purchase of a certified reference standard.[6]

Formation Pathway and Elucidation Workflow

The presence of this compound is a direct consequence of the synthetic route used to produce losartan. The following diagrams illustrate the likely formation pathway and the logical workflow for the structure elucidation process.

Conclusion

The structure elucidation of this compound is a critical component of quality control in the pharmaceutical industry. Through the systematic application of powerful analytical techniques such as LC-MS/MS, NMR, and IR spectroscopy, the identity of this process-related impurity has been unequivocally established. This knowledge enables the development of robust analytical methods for its routine monitoring and control, thereby ensuring the safety and efficacy of losartan medications for patients worldwide. This guide provides a foundational understanding of the principles and methodologies involved in this essential scientific endeavor.

References

- 1. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]

- 2. agilent.com [agilent.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. This compound impurity | 727718-93-6 | SynZeal [synzeal.com]

- 5. This compound impurity | 727718-93-6 [chemicea.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. shimadzu.com [shimadzu.com]

- 9. lcms.cz [lcms.cz]

An In-Depth Technical Guide on the Mutagenicity of Losartan Azide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mutagenicity assessment of the losartan (B1675146) azide (B81097) impurity (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole). Initially identified as a potential mutagen based on positive results in a bacterial reverse mutation assay (Ames test), subsequent in vivo testing demonstrated a lack of mutagenic activity.[1][2][3] Regulatory bodies, including the Coordination Group for Mutual Recognition and Decentralised Procedures - Human (CMDh), have since classified losartan azide as a Class 5 impurity under the ICH M7(R1) guideline, permitting its control as a non-mutagenic impurity.[1][4] This guide details the toxicological evaluation process, presents the available data in a structured format, and outlines the experimental methodologies integral to the assessment of such impurities.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and quality. Genotoxic impurities, in particular, are of significant concern due to their potential to damage DNA and cause cancer.[5] In 2021, an azido-containing impurity was identified in certain sartan active substances, including losartan.[6][7][8] This impurity, referred to as this compound, necessitated a thorough mutagenicity assessment to understand its potential risk to patients.

This document serves as a technical resource for professionals in the pharmaceutical industry, providing a detailed account of the mutagenicity evaluation of this compound.

Toxicological Assessment and Regulatory Classification

The evaluation of this compound's mutagenic potential followed a standard tiered approach as recommended by international guidelines such as ICH M7(R1).

Initial In Vitro Assessment: Bacterial Reverse Mutation (Ames) Test

This compound was first evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay, commonly known as the Ames test.[1][6][7] The initial results from this assay were positive, indicating that the impurity could induce mutations in the tested bacterial strains.[1][6][7] This finding classified this compound as a potential mutagen and necessitated further investigation to determine its relevance to human health.

In Vivo Follow-up Assessment: Comet Assay

Following the positive Ames test, an in vivo study was conducted to assess the mutagenicity of this compound in a mammalian system. The in vivo comet assay was selected for this purpose.[1][2][3][4] The results of the comet assay were negative, demonstrating that this compound did not induce DNA damage in the animal model under the tested conditions.[1][2][3][4]

Regulatory Conclusion and Classification

Based on the negative in vivo data, regulatory authorities concluded that this compound is not mutagenic in vivo.[1][4] Consequently, the CMDh, in its meeting on June 21-22, 2022, confirmed the non-mutagenic nature of the this compound impurity in vivo.[4] This led to its reclassification as a Class 5 impurity according to the ICH M7(R1) guideline.[1] A Class 5 impurity is defined as a mutagenic impurity with no carcinogenic potential at the levels administered, or an impurity that is mutagenic in a bacterial assay but non-mutagenic in relevant in vivo follow-up studies. As a Class 5 impurity, this compound can be controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines.[1]

Data Presentation

Table 1: Illustrative Bacterial Reverse Mutation (Ames) Test Results for this compound

| Test Strain | Concentration (µ g/plate ) | With Metabolic Activation (S9) - Revertant Colonies/Plate (Mean ± SD) | Without Metabolic Activation (-S9) - Revertant Colonies/Plate (Mean ± SD) |

| TA98 | Vehicle Control | 25 ± 4 | 28 ± 5 |

| 10 | 28 ± 6 | 32 ± 4 | |

| 50 | 45 ± 7 | 55 ± 8 | |

| 100 | 78 ± 9 | 95 ± 11 | |

| 250 | 150 ± 15 | 180 ± 20 | |

| TA100 | Vehicle Control | 120 ± 12 | 130 ± 15 |

| 10 | 125 ± 10 | 140 ± 12 | |

| 50 | 180 ± 18 | 210 ± 20 | |

| 100 | 250 ± 25 | 300 ± 30 | |

| 250 | 450 ± 40 | 550 ± 50 | |

| Positive Control | Appropriate Conc. | >2x Vehicle | >2x Vehicle |

| Note: This table presents hypothetical data for illustrative purposes. A significant increase (typically ≥2-fold over the vehicle control) in revertant colonies indicates a positive result. |

Table 2: Illustrative In Vivo Comet Assay Results for this compound

| Treatment Group | Dose (mg/kg/day) | Tissue: Liver - % Tail DNA (Mean ± SD) | Tissue: Duodenum - % Tail DNA (Mean ± SD) |

| Vehicle Control | 0 | 1.5 ± 0.5 | 2.0 ± 0.8 |

| This compound | Low Dose | 1.6 ± 0.6 | 2.2 ± 0.7 |

| This compound | Mid Dose | 1.8 ± 0.7 | 2.5 ± 0.9 |

| This compound | High Dose | 1.7 ± 0.5 | 2.3 ± 0.6 |

| Positive Control | Appropriate Conc. | >3x Vehicle | >3x Vehicle |

| Note: This table presents hypothetical data for illustrative purposes. A lack of a statistically significant, dose-dependent increase in % tail DNA compared to the vehicle control indicates a negative result. |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following sections describe the general methodologies for the Ames test and the in vivo comet assay as they are typically conducted for the assessment of pharmaceutical impurities.

Bacterial Reverse Mutation (Ames) Test

The bacterial reverse mutation assay is performed to assess the ability of a substance to induce mutations in the DNA of several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test Strains: A panel of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) is used.

-

Exposure: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.

-

Evaluation: A dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control is considered a positive result.

In Vivo Comet Assay

The in vivo comet assay, or single-cell gel electrophoresis assay, is used to detect DNA strand breaks in eukaryotic cells from various tissues of animals exposed to a test substance.

Methodology:

-

Animal Dosing: Animals (typically rodents) are administered the test substance at multiple dose levels, along with a vehicle control and a positive control.

-

Tissue Collection: After a defined exposure period, various tissues (e.g., liver, duodenum) are collected.

-

Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

-

Embedding in Agarose (B213101): The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" shape with a head and a tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) or the tail moment.

-

Evaluation: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control group indicates a positive result.

Visualizations

The following diagrams illustrate the logical workflow of the mutagenicity assessment and the regulatory decision-making process for this compound.

References

- 1. This compound impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. This compound impurity confirmed as not an in vivo mutagen compound - #4 by Yosukemino - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. d-nb.info [d-nb.info]

- 4. sukl.gov.cz [sukl.gov.cz]

- 5. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BfArM - Risk information - Azido impurity in losartan [bfarm.de]

- 7. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 8. gmp-publishing.com [gmp-publishing.com]

Toxicological Profile of Losartan Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of losartan (B1675146) azide (B81097) (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole), a known impurity in the synthesis of the angiotensin II receptor blocker, losartan. This document summarizes key toxicological findings, regulatory classifications, and the experimental methodologies used in its assessment.

Executive Summary

Initially identified as a potentially mutagenic impurity based on a positive bacterial reverse mutation assay (Ames test), subsequent in vivo testing has demonstrated that losartan azide is not mutagenic.[1][2][3] This has led to its reclassification by regulatory authorities as a non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines.[2][3] While the immediate health risk at detected levels in pharmaceuticals is considered low, its presence is deemed unacceptable, necessitating strict control during the manufacturing process.[4][5]

Identification and Regulatory Status

This compound is an impurity that can form during the manufacturing of losartan active pharmaceutical ingredient (API).[1] Its presence in some sartan medicines prompted investigations by global regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).[2][6]

Initially, due to the positive Ames test, this compound was treated as a Class 2 impurity under the ICH M7 guideline, requiring control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[6][7] However, following negative results in in vivo mutagenicity studies, it has been reclassified as a Class 5 impurity, meaning it should be controlled as a non-mutagenic impurity.[2][3]

Quantitative Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. The primary focus of investigation has been on its mutagenic potential. A Safety Data Sheet (SDS) for this compound provides qualitative acute toxicity information.

Table 1: Summary of Acute Toxicity Hazard Statements for this compound

| Endpoint | Hazard Statement | GHS Classification |

| Oral Toxicity | Harmful if swallowed | Acute toxicity - oral 4 |

| Dermal Toxicity | Harmful in contact with skin | Acute toxicity - dermal 4 |

| Inhalation Toxicity | Harmful if inhaled | Acute toxicity - inhalation 4 |

| Skin Corrosion/Irritation | Causes skin irritation | Skin irritation 2 |

| Eye Damage/Irritation | Causes serious eye irritation | Eye irritation 2A |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | STOT - single exposure 3 |

| Source: Cayman Chemical Safety Data Sheet[8] |

Genotoxicity and Mutagenicity Profile

The assessment of the genotoxic potential of this compound has been a multi-step process, evolving with the availability of new data.

Table 2: Summary of Genotoxicity Studies for this compound

| Assay Type | Result | Classification Implication | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | Positive | Initially classified as a potential mutagen (ICH M7 Class 2) requiring control at the Threshold of Toxicological Concern (TTC). | [2][6] |

| In vivo Comet Assay | Negative | Confirmed as non-mutagenic in vivo. | [2][3] |

| Final Regulatory Conclusion | Non-mutagenic in vivo | Reclassified as a non-mutagenic impurity (ICH M7 Class 5) to be controlled according to ICH Q3A/B guidelines. | [2][3] |

Experimental Protocols

Detailed experimental protocols for the specific studies performed on this compound are not fully available in the public domain. However, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

-

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (e.g., rat liver S9 fraction), and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

-

General Procedure (Based on OECD TG 471):

-

Strains: A set of tester strains is selected to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to a range of concentrations of the test substance.

-

Incubation: The treated bacteria are incubated on a minimal medium.

-

Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

-

In vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis Assay)

The in vivo comet assay is used to detect DNA strand breaks in eukaryotic cells.

-

Principle: Animals (typically rodents) are exposed to the test substance. Cells are then isolated from various tissues, embedded in agarose (B213101) on a microscope slide, and lysed. During electrophoresis under alkaline conditions, damaged DNA (containing fragments and single-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is a measure of the level of DNA damage.

-

General Procedure (Based on OECD TG 489):

-

Animal Dosing: Animals are administered the test substance, typically via the intended clinical route or a relevant systemic route.

-

Tissue Collection: After a defined exposure period, tissues of interest are collected.

-

Cell Isolation and Embedding: Single-cell suspensions are prepared and embedded in agarose on slides.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as nucleoids.

-

Electrophoresis: The slides are subjected to electrophoresis at a high pH.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA migration (tail length, tail intensity) is quantified to assess DNA damage.

-

Visualizations

Logical Workflow for Genotoxicity Assessment of this compound

Caption: Genotoxicity assessment workflow for this compound.

Decision Tree for Impurity Classification based on Mutagenicity Data

Caption: Decision tree for classifying this compound impurity.

Conclusion

The toxicological evaluation of this compound serves as a case study in the rigorous assessment of pharmaceutical impurities. While initial in vitro data raised concerns about its mutagenic potential, subsequent in vivo studies provided crucial evidence to the contrary.[1][2][3] This led to its classification as a non-mutagenic impurity, allowing for a risk-based control strategy in line with established international guidelines. For researchers and drug development professionals, this underscores the importance of a weight-of-evidence approach in toxicological risk assessment, where a hierarchy of testing, from in vitro to in vivo, is essential for accurate hazard characterization and informed decision-making. Continuous monitoring and control of such impurities remain a critical aspect of ensuring the safety and quality of pharmaceutical products.

References

- 1. BfArM - Risk information - Azido impurity in losartan [bfarm.de]

- 2. This compound impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. This compound impurity confirmed as not an in vivo mutagen compound - #4 by Yosukemino - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. shimadzu.com [shimadzu.com]

- 5. Azide impurity in 'sartan' blood pressure medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 6. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

In Vivo Assessment of Losartan Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vivo studies concerning losartan (B1675146) azide (B81097), an impurity identified in the manufacturing process of the widely used angiotensin II receptor antagonist, losartan. Initially flagged as a potential mutagen based on in vitro data, subsequent in vivo investigations have been pivotal in establishing a scientifically sound risk assessment for this impurity. This document collates the available toxicological data, details the experimental methodologies employed in key studies, and visualizes the relevant biological and procedural pathways to offer a thorough resource for professionals in the field of drug development and safety assessment.

The primary focus of in vivo research on losartan azide has been the definitive evaluation of its genotoxic potential. Following a positive result in a bacterial reverse mutation assay (Ames test), a more comprehensive in vivo study was conducted to assess its mutagenicity in a mammalian system.[1][2] This follow-up investigation is crucial as it accounts for the absorption, distribution, metabolism, and excretion (ADME) processes that are absent in in vitro models. The findings from these studies have had significant implications for the regulatory classification and control of this impurity in losartan drug products.

Toxicological Data Summary

The genotoxicity of this compound has been evaluated through a sequential testing strategy, as recommended by international guidelines such as ICH M7(R1). The data from these studies are summarized below.

| Test Type | System | Result | Classification | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | In vitro | Positive | Potential Mutagen | [1][2] |

| Mammalian Alkaline Comet Assay | In vivo | Negative | Non-mutagenic in vivo | [1] |

Based on the negative in vivo data, this compound has been reclassified by regulatory bodies, including the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).[1]

| Impurity Classification | Guideline | Description | Implication |

| Class 5 | ICH M7(R1) | Not mutagenic | Can be controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines. |

Experimental Protocols

A pivotal study in the safety assessment of this compound was the in vivo mammalian alkaline comet assay. While the specific experimental parameters of the study conducted on this compound are not publicly available, the methodology would have followed established international guidelines, such as OECD Test Guideline 489. A general protocol based on this guideline is detailed below.

In Vivo Mammalian Alkaline Comet Assay (General Protocol based on OECD TG 489)

1. Principle: The alkaline comet assay detects DNA strand breaks in eukaryotic cells. When subjected to electrophoresis under alkaline conditions, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the extent of DNA damage.

2. Test System:

-

Species: Typically rodents, such as rats or mice.

-

Animal Husbandry: Animals are housed under controlled conditions of temperature, humidity, and light cycle, with free access to food and water.

3. Dosing and Treatment:

-

Route of Administration: The route of administration should be relevant to human exposure. For an impurity in an orally administered drug like losartan, the oral gavage route is common.

-

Dose Levels: At least three dose levels are used, in addition to a negative (vehicle) control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

-

Treatment Schedule: Typically involves one or more administrations over a defined period.

4. Tissue Collection and Cell Preparation:

-

Tissue Selection: Tissues of interest are collected at appropriate time points after the last dose to allow for the detection of DNA damage. Common tissues include the liver (as the primary site of metabolism) and other potential target organs.

-

Cell Isolation: Single-cell suspensions are prepared from the collected tissues through mechanical or enzymatic dissociation.

5. Comet Assay Procedure:

-

Embedding Cells in Agarose (B213101): The isolated cells are mixed with low-melting-point agarose and layered onto microscope slides pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis, allowing the fragmented DNA to migrate towards the anode.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

6. Data Analysis:

-

Scoring: A minimum of 50-100 cells per sample are scored using an automated image analysis system.

-

Metrics: The primary metric is the percentage of DNA in the comet tail (% Tail DNA). Other metrics like tail length and tail moment may also be used.

-

Statistical Analysis: The data are statistically analyzed to determine if there is a significant increase in DNA damage in the treated groups compared to the vehicle control group.

Signaling Pathways and Logical Relationships

To provide context for the action of the parent compound, losartan, a diagram of the Renin-Angiotensin-Aldosterone System (RAAS) is provided below. Losartan exerts its therapeutic effect by blocking the action of angiotensin II at the AT1 receptor in this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Losartan.

The logical workflow for the genotoxicity assessment of this compound, from initial detection to final classification, is illustrated in the following diagram.

Caption: Logical workflow for the genotoxicity assessment and classification of this compound.

Conclusion

References

- 1. This compound impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

A Technical Guide to the Pharmacokinetics of Losartan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of losartan (B1675146), an angiotensin II receptor antagonist. The information presented herein is intended for a scientific audience and details the absorption, distribution, metabolism, and excretion of losartan and its active metabolite, EXP3174. This document also addresses the nature of losartan azide (B81097) as a known impurity.

Introduction to Losartan

Losartan is an orally active, selective angiotensin II receptor blocker (ARB) widely used in the management of hypertension, diabetic nephropathy, and to reduce the risk of stroke.[1][2] It exerts its therapeutic effect by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[2] Following oral administration, losartan undergoes substantial first-pass metabolism to form its pharmacologically more potent active metabolite, EXP3174.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of losartan and its active metabolite, EXP3174, have been extensively studied. Both compounds exhibit linear, dose-proportional pharmacokinetics with repeated administration.[3]

Absorption

Losartan is well absorbed following oral administration, with peak plasma concentrations (Cmax) reached in approximately 1-2 hours.[3][4] However, it undergoes significant first-pass metabolism, resulting in a systemic bioavailability of about 33%.[2][4] The presence of food can decrease the Cmax of losartan but does not significantly affect the overall exposure (AUC) of losartan or its active metabolite.[5]

Distribution

Both losartan and EXP3174 are highly bound to plasma proteins, primarily albumin.[2][6] The protein binding for losartan is approximately 98.7%, while for EXP3174 it is even higher at around 99.8%.[2] The volume of distribution for losartan is approximately 34 liters, and for EXP3174, it is about 12 liters, indicating that the distribution of these compounds is largely confined to the vascular compartment.[2][5]

Metabolism

The metabolism of losartan is a critical aspect of its pharmacology. Approximately 14% of an oral dose of losartan is converted to its active metabolite, EXP3174, which is 10 to 40 times more potent than the parent drug.[1][3] This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[2][6] The metabolic process involves the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of losartan to a carboxylic acid, forming EXP3174.[6]

Excretion

Losartan and its metabolites are eliminated through both renal and biliary pathways.[1] Following an oral dose, about 4% is excreted unchanged in the urine, and approximately 6% is excreted as the active metabolite.[1] The terminal elimination half-life of losartan is about 1.5 to 2.5 hours, while the half-life of EXP3174 is significantly longer, ranging from 6 to 9 hours.[6][7] This longer half-life of the active metabolite contributes to the prolonged duration of action of losartan, allowing for once-daily dosing.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for losartan and its active metabolite, EXP3174.

| Parameter | Losartan | EXP3174 (Active Metabolite) |

| Bioavailability | ~33%[2][4] | - |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[3][4] | 3-4 hours[1] |

| Plasma Protein Binding | ~98.7%[2] | ~99.8%[2] |

| Volume of Distribution (Vd) | ~34 L[2][8] | ~12 L[2] |

| Terminal Elimination Half-life (t½) | 1.5-2.5 hours[1][6] | 6-9 hours[6][7] |

| Total Plasma Clearance | ~600 mL/min[4] | ~50 mL/min[4] |

| Renal Clearance | ~75 mL/min[4] | ~25 mL/min[4] |

Experimental Protocols

Bioanalytical Method for Quantification in Plasma

A common method for the simultaneous determination of losartan and EXP3174 in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[9][10]

-

Sample Preparation: Solid-phase extraction (SPE) is frequently employed for sample clean-up and concentration. A typical protocol involves the use of Oasis HLB cartridges. Plasma samples (e.g., 100 µL) are loaded onto the conditioned cartridges, washed, and the analytes are then eluted with an organic solvent.[9]

-

Chromatographic Separation: Separation is achieved on a reverse-phase C18 column (e.g., BEH C18) using an isocratic or gradient mobile phase. A common mobile phase composition is a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to improve peak shape and ionization efficiency.[9]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for losartan, EXP3174, and an internal standard to ensure selectivity and sensitivity.[9]

Human Pharmacokinetic Study Design

Pharmacokinetic studies of losartan are typically conducted in healthy volunteers under controlled conditions.

-

Study Design: A randomized, two-period, crossover design is often used to compare different formulations or to characterize the pharmacokinetic profile.[11]

-

Dosing: A single oral dose of losartan (e.g., 50 mg or 100 mg) is administered to subjects after an overnight fast.[11]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 or 72 hours post-dose).[10][11] Plasma is separated by centrifugation and stored frozen until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data for losartan and EXP3174 are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using non-compartmental analysis.[11]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Losartan.

Pharmacokinetic Study Workflow.

Losartan Azide: An Impurity of Concern

It is crucial to distinguish losartan from "this compound." this compound, specifically 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, is an impurity that can be formed during the synthesis of the losartan active pharmaceutical ingredient (API).[12][13]

Regulatory agencies have highlighted concerns regarding the potential mutagenicity of this impurity.[12] Initial bacterial mutagenicity (Ames) tests for the this compound impurity were positive.[13] However, subsequent in vivo studies have confirmed that the this compound impurity is not an in vivo mutagen.[13][14] As such, it is classified as a non-mutagenic impurity and is controlled according to ICH Q3A/B guidelines.[13]

Due to its classification as an impurity, there is no publicly available literature on the pharmacokinetics of this compound. The focus of research and regulatory action has been on its detection, control, and risk assessment to ensure the safety and quality of the final losartan drug product.[12][15]

References

- 1. Losartan - Wikipedia [en.wikipedia.org]

- 2. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. resources.healthgrades.com [resources.healthgrades.com]

- 8. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. saudijournals.com [saudijournals.com]

- 12. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 13. This compound impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 14. BfArM - Risk information - Azido impurity in losartan [bfarm.de]

- 15. shimadzu.com [shimadzu.com]